4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride
Overview
Description
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is a chemical compound known for its significant role in medicinal chemistry, particularly as a tyrosine kinase inhibitor. This compound is structurally related to erlotinib hydrochloride, which is used in the treatment of non-small cell lung cancer and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . The reaction conditions often require precise control of temperature, pH, and reactant ratios to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the quinazoline ring.
Reduction: This reaction can affect the ethynyl group.
Substitution: Nucleophilic substitution reactions are common, particularly involving the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, thionyl chloride, and piperazine. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with piperazine can lead to the formation of highly pure derivatives with altered polarity and molecular size .
Scientific Research Applications
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride involves the inhibition of tyrosine kinase activity. This compound binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing its phosphorylation and subsequent signal transduction. This inhibition leads to the suppression of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Erlotinib hydrochloride: A closely related compound with similar structural features and therapeutic applications.
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the EGFR. These modifications contribute to its effectiveness as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C16H12ClN3O2 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
4-(3-ethynylanilino)quinazoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C16H11N3O2.ClH/c1-2-10-4-3-5-11(6-10)19-16-12-7-14(20)15(21)8-13(12)17-9-18-16;/h1,3-9,20-21H,(H,17,18,19);1H |
InChI Key |
RMCPBZLFTGFFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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